N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound “N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a cyclopentyl ring, a pyridine ring, a pyrazole ring, and a chromene ring with a carboxamide group attached .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic and planar, while the cyclopentyl ring is non-aromatic and likely adopts a puckered conformation. The chromene ring system contains a six-membered aromatic ring fused to a non-aromatic oxygen-containing ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on factors like its molecular weight and the types of intermolecular forces present .Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Given the compound’s potential for diverse target interactions, it may influence multiple biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a drug candidate, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a novel compound, researchers might focus on studying its physical and chemical properties, or exploring its potential applications .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-21-14-23(31-22-8-4-3-7-19(21)22)24(30)26-15-17-13-20(16-9-11-25-12-10-16)28(27-17)18-5-1-2-6-18/h3-4,7-14,18H,1-2,5-6,15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGSRUNKFHVKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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